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Compound of Interest

4-(4-Methylpiperazin-1-
Compound Name:
yl)cyclohexanone

Cat. No.: B151978

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the crystal structure of 4-(4-Methylpiperazin-1-
yl)cyclohexanone did not yield publicly available crystallographic data. To fulfill the core
requirements of this request, this guide provides a comprehensive crystal structure analysis of
a closely related and structurally characterized compound: 1-[4-(4-Hydroxyphenyl)piperazin-1-
yllethanone. This compound shares the core piperazine moiety, offering valuable insights into
the structural characteristics of this important chemical class.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, found in a
wide array of clinically used drugs. Their conformational flexibility and ability to engage in
various intermolecular interactions make them privileged scaffolds in drug design.
Understanding the precise three-dimensional arrangement of these molecules in the solid state
through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR)
studies, polymorph screening, and the rational design of new therapeutic agents.

This technical guide provides a detailed overview of the crystal structure analysis of 1-[4-(4-
Hydroxyphenyl)piperazin-1-yllethanone, a compound that serves as a valuable case study for
researchers working with piperazine-containing molecules.
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Molecular Structure and Conformation

The asymmetric unit of 1-[4-(4-Hydroxyphenyl)piperazin-1-yljethanone contains one molecule.
The central piperazine ring adopts a classic chair conformation. The geometry of the molecule
is further defined by the dihedral angle between the mean plane of the benzene ring and the
acetyl group, which is 48.7(1)°.[1]

Crystallographic Data and Structure Refinement

The crystal structure of 1-[4-(4-Hydroxyphenyl)piperazin-1-yllethanone was determined by
single-crystal X-ray diffraction. A summary of the crystallographic data and refinement
parameters is presented in the tables below.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value
Empirical Formula C12H16N202
Formula Weight 220.27
Temperature 173K
Wavelength (Cu Ka) 1.54184 A
Crystal System Monoclinic
Space Group P21/n

Unit Cell Dimensions

a 6.13183(19) A
b 12.0106(4) A
c 14.8704(5) A
a 90°

B 94.025(3)°

y 90°

Volume 1092.46(6) A3
z 4

Calculated Density 1.338 Mg/m3
Absorption Coefficient 0.75 mm~1
F(000) 472

Crystal Size 0.48 x 0.46 x 0.32 mm

Table 2: Data Collection and Refinement Statistics
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Parameter

Value

Diffractometer

Agilent Xcalibur (Eos, Gemini)

Theta range for data collection

4710 72.3°

Index ranges

-7<h<5,-14<k<14,-18<1<17

Reflections collected

6224

Independent reflections

2134 [R(int) = 0.025]

Completeness to theta = 67.0°

99.8 %

Absorption correction

Multi-scan

Max. and min. transmission

1.000 and 0.833

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

2134 /01147

Goodness-of-fit on F2

1.07

Final R indices [l > 20(I)]

R1=0.041, wR2 =0.113

R indices (all data)

R1 =0.045, wR2 =0.116

Largest diff. peak and hole

0.22 and -0.18 e.A-3

Experimental Protocols

Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine

A mixture of 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 11.2 parts of acetic acid

anhydride, 42 parts of potassium carbonate, and 300 parts of 1,4-dioxane is stirred and

refluxed for 3 days.[2] The reaction mixture is then filtered, and the filtrate is evaporated. The

resulting solid residue is stirred in water, and sodium hydrogen carbonate is added. The

mixture is stirred for 30 minutes. The precipitated product is collected by filtration and then

dissolved in a diluted hydrochloric acid solution. This solution is extracted with

trichloromethane. The acidic aqueous phase is separated and neutralized with ammonium

hydroxide. The final product is collected by filtration and recrystallized from ethanol.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Crystal Structure Analysis of a Piperazine Derivative: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151978#crystal-structure-analysis-of-4-4-
methylpiperazin-1-yl-cyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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